molecular formula C7H8O2Se B1203327 Phenylmethaneselenic acid CAS No. 66361-08-8

Phenylmethaneselenic acid

Cat. No.: B1203327
CAS No.: 66361-08-8
M. Wt: 203.11 g/mol
InChI Key: WOFXMTLRBGUYPG-UHFFFAOYSA-N
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Description

Phenylmethaneselenic acid (C₇H₇SeO₃) is an organoselenium compound characterized by a phenyl group bonded to a methaneselenic acid moiety. Structurally, it can be represented as Ph-CH₂-SeO₃H, where the selenic acid group (SeO₃H) confers unique redox and catalytic properties. This compound is of interest in medicinal chemistry due to selenium's role in antioxidant systems and enzyme modulation.

Properties

CAS No.

66361-08-8

Molecular Formula

C7H8O2Se

Molecular Weight

203.11 g/mol

IUPAC Name

phenylmethaneseleninic acid

InChI

InChI=1S/C7H8O2Se/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9)

InChI Key

WOFXMTLRBGUYPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Se](=O)O

Canonical SMILES

C1=CC=C(C=C1)C[Se](=O)O

Other CAS No.

66361-08-8

Synonyms

phenylmethaneselenic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organoselenium compounds with aromatic substituents exhibit variations in reactivity, solubility, and biological activity depending on their substituents. Below is a detailed comparison of phenylmethaneselenic acid with analogous compounds:

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in (4-methoxyphenylselenyl)acetic acid) improve solubility, while bulky groups (e.g., naphthyl) enhance lipophilicity .
  • Synthetic Flexibility: Selenocyanates enable modular synthesis of diverse arylselenyl derivatives, as seen in naphthyl-based analogs .
Reactivity and Functional Properties
  • Redox Activity : The selenic acid group in this compound facilitates strong oxidation-reduction cycles, comparable to seleninic acids (R-SeO₂H) but with higher acidity due to the additional oxygen .
  • Biological Activity: Pyridoyl and quinoloyl derivatives (e.g., compounds 19–26 in ) show enzyme inhibitory effects, suggesting this compound could mimic these properties. Naphthyl analogs exhibit altered pharmacokinetics due to extended aromatic systems .

Future Work :

  • Comparative studies on this compound’s cytotoxicity and bioavailability relative to naphthyl or pyridoyl derivatives.
  • Exploration of hybrid structures (e.g., phenyl-naphthyl conjugates) to balance solubility and activity.

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